molecular formula C17H26N2O5 B13935535 Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate

Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate

Cat. No.: B13935535
M. Wt: 338.4 g/mol
InChI Key: TWXKGUBZROPKFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C₁₇H₂₆N₂O₅ and a molecular weight of 338.399 g/mol . This compound is characterized by the presence of tert-butyl groups and a methoxyphenyl group attached to a hydrazine core. It is commonly used in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with tert-butyl esters. One common method involves the reaction of hydrazine hydrate with di-tert-butyl dicarbonate (BOC anhydride) in the presence of a solvent such as methanol . The reaction is carried out at room temperature and yields the desired product after purification.

Chemical Reactions Analysis

Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt normal biochemical pathways and lead to various biological effects .

Comparison with Similar Compounds

Di-tert-Butyl 1-(4-methoxyphenyl)hydrazine-1,2-dicarboxylate can be compared with other similar compounds, such as:

Properties

Molecular Formula

C17H26N2O5

Molecular Weight

338.4 g/mol

IUPAC Name

tert-butyl N-(4-methoxyphenyl)-N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate

InChI

InChI=1S/C17H26N2O5/c1-16(2,3)23-14(20)18-19(15(21)24-17(4,5)6)12-8-10-13(22-7)11-9-12/h8-11H,1-7H3,(H,18,20)

InChI Key

TWXKGUBZROPKFU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NN(C1=CC=C(C=C1)OC)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.